2-Amino-5-isopropylbenzonitrile
Overview
Description
2-Amino-5-isopropylbenzonitrile is an organic compound with the molecular formula C10H12N2. It is characterized by the presence of an amino group (-NH2) and a nitrile group (-C≡N) attached to a benzene ring, along with an isopropyl group (-CH(CH3)2) at the 5-position of the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-isopropylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dichlorobenzonitrile with isopropylamine under basic conditions. The reaction typically takes place in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.
Another method involves the reduction of 2,5-dinitrobenzonitrile using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid. This reduction process converts the nitro groups to amino groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is carefully controlled to achieve efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-isopropylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
2-Amino-5-isopropylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5-isopropylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The amino and nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzonitrile: Similar structure with a methyl group instead of an isopropyl group.
2-Amino-4-isopropylbenzonitrile: Similar structure with the isopropyl group at the 4-position.
2-Amino-5-tert-butylbenzonitrile: Similar structure with a tert-butyl group instead of an isopropyl group.
Uniqueness
2-Amino-5-isopropylbenzonitrile is unique due to the specific positioning of the isopropyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical behavior, and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-5-propan-2-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7(2)8-3-4-10(12)9(5-8)6-11/h3-5,7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCGGBOPBJYSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610707 | |
Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
549488-76-8 | |
Record name | 2-Amino-5-(propan-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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